

Physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Cyano-3-fluorophenyl)acetic acid

Cat. No.: B2667473

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Cyano-3-fluorophenyl)acetic acid**

Abstract

This technical guide provides a comprehensive overview of **2-(4-Cyano-3-fluorophenyl)acetic acid** (CAS No. 1097871-99-2), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, spectroscopic characterization, and a representative synthetic pathway. Emphasis is placed on its strategic importance in drug discovery as a versatile intermediate for creating complex molecular architectures. This guide includes detailed, field-proven experimental protocols for property determination and analytical characterization, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

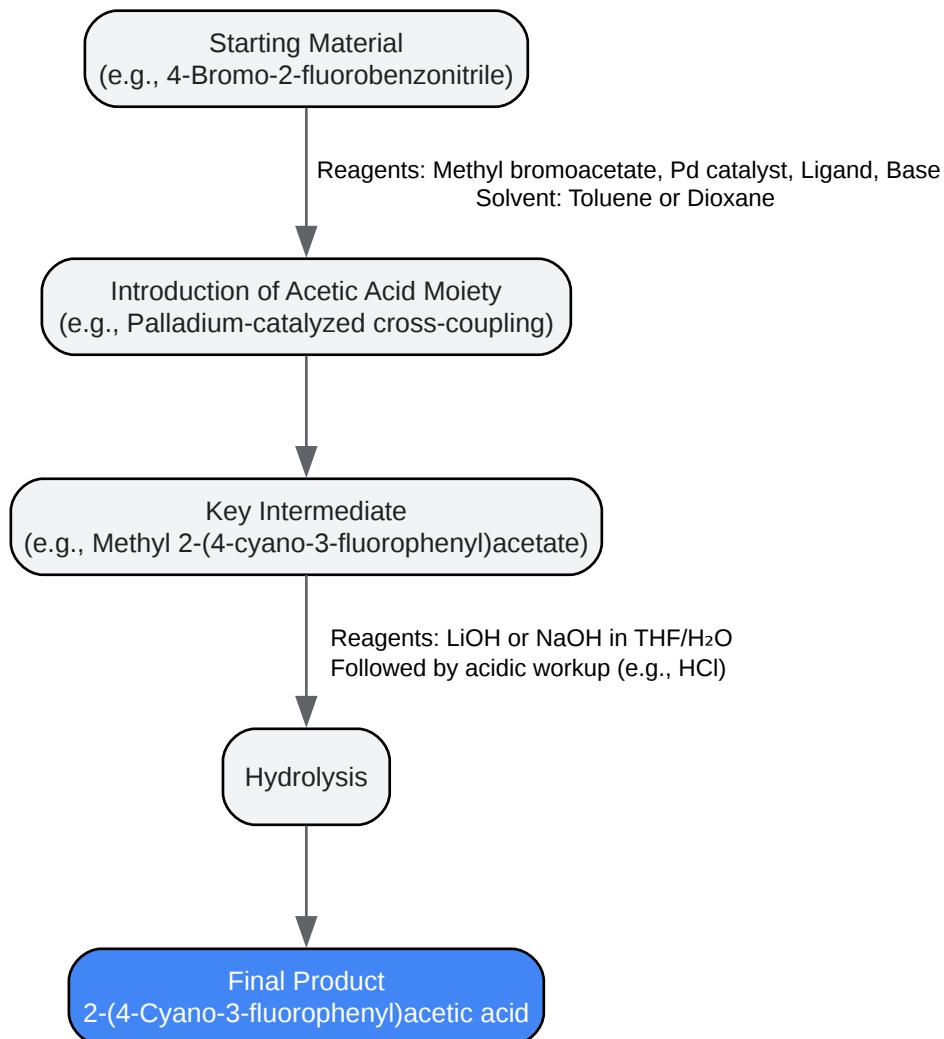
2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure is characterized by a phenyl ring functionalized with a cyano group, a fluorine atom, and an acetic acid moiety. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile intermediate.

In the context of drug discovery, fluorinated organic compounds are of paramount importance. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and

modulate pKa and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate[1]. Phenylacetic acid scaffolds are themselves prevalent in a range of pharmaceuticals[2][3]. The combination of these features makes **2-(4-Cyano-3-fluorophenyl)acetic acid** a high-value precursor for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and targeted therapies[4].

Physicochemical Properties

The fundamental physicochemical properties of **2-(4-Cyano-3-fluorophenyl)acetic acid** are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, guiding reaction setup, purification, formulation, and pharmacokinetic modeling.


Property	Value	Source
CAS Number	1097871-99-2	[5] [6] [7]
Molecular Formula	C ₉ H ₆ FNO ₂	[5] [6]
Molecular Weight	179.15 g/mol	[5] [6] [7]
Appearance	Typically a solid at room temperature.	[8]
Density	1.4 ± 0.1 g/cm ³	[5]
Boiling Point	345.6 ± 32.0 °C at 760 mmHg	[5]
Flash Point	162.8 ± 25.1 °C	[5]
Partition Coefficient (LogP)	0.79	[5]
Acidity (pKa)	Predicted to be < 4.3. The unsubstituted phenylacetic acid has a pKa of ~4.3. The strong electron-withdrawing effects of the ortho-fluoro and para-cyano substituents stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid proton.	N/A
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and THF. Sparingly soluble in water but readily soluble in aqueous base (e.g., NaOH, NaHCO ₃) due to salt formation. Similar compounds like 4-fluorophenylacetic acid are moderately soluble in polar solvents. [9]	N/A

Storage Conditions	Store at room temperature in a dry, tightly sealed container. [6]	N/A
--------------------	---	-----

Synthesis and Chemical Reactivity

Phenylacetic acids are important intermediates in the synthesis of various pharmaceuticals.[\[2\]](#) The synthesis of **2-(4-Cyano-3-fluorophenyl)acetic acid** can be achieved through multi-step sequences common in organic chemistry. A representative and logical pathway involves the hydrolysis of a corresponding phenylacetonitrile precursor. This precursor can be prepared from a commercially available halobenzene via nucleophilic substitution or cross-coupling reactions.

The diagram below illustrates a generalized workflow for its synthesis, which provides a robust and scalable route.

[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for **2-(4-Cyano-3-fluorophenyl)acetic acid**.

The primary reactive center is the carboxylic acid group, which can readily undergo esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to the corresponding alcohol. This versatility allows its incorporation into a wide variety of larger, more complex molecules.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **2-(4-Cyano-3-fluorophenyl)acetic acid** is essential. This is achieved through a combination of spectroscopic and chromatographic techniques. While a

specific spectrum for this compound is not publicly available, the expected characteristics can be expertly inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum would show a singlet for the two benzylic protons ($-\text{CH}_2-$) around 3.7 ppm. The aromatic region (7.5-8.0 ppm) would display a complex multiplet pattern for the three aromatic protons, with couplings observed between them and to the fluorine atom. A very broad singlet corresponding to the carboxylic acid proton ($-\text{COOH}$) would be visible far downfield (>10 ppm), which is exchangeable with D_2O .
- ^{13}C NMR: The spectrum would show distinct signals for all 9 carbons. Key signals would include the carboxylic carbon (~ 175 ppm), the nitrile carbon (~ 115 ppm), and the benzylic carbon (~ 40 ppm). The aromatic carbons would appear in the 110-140 ppm range, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (^{1}JCF , ^{2}JCF , etc.) would be observable, providing definitive structural information.

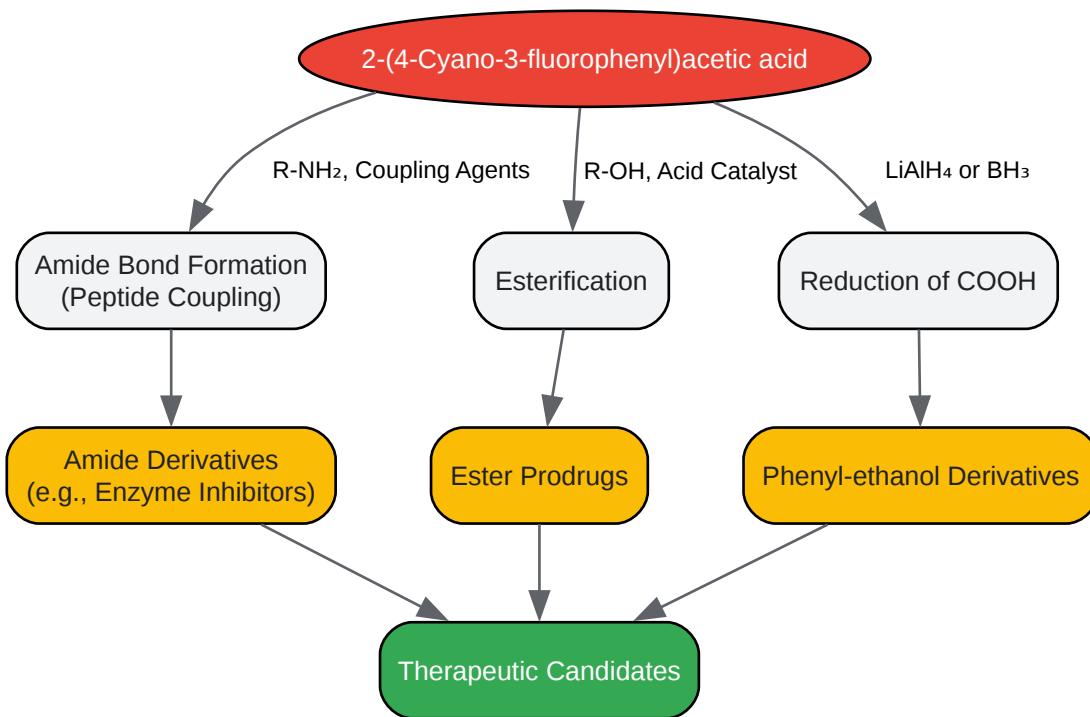
Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands would be observed for:

- O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500 to 3300 cm^{-1} .[\[10\]](#)
- C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the CH_2 group appear just below 3000 cm^{-1} .[\[10\]](#)
- C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220 - 2240 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 - 1725 cm^{-1} .[\[10\]](#)
- C-F Stretch: A strong band in the fingerprint region, typically around 1200 - 1300 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule $[\text{M}-\text{H}]^-$ at an


m/z corresponding to approximately 178.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reversed-phase method would be most appropriate. Isomers of fluorophenylacetic acid can be effectively separated and quantified using such methods, which are often compatible with mass spectrometry.^[11]

Applications in Drug Discovery

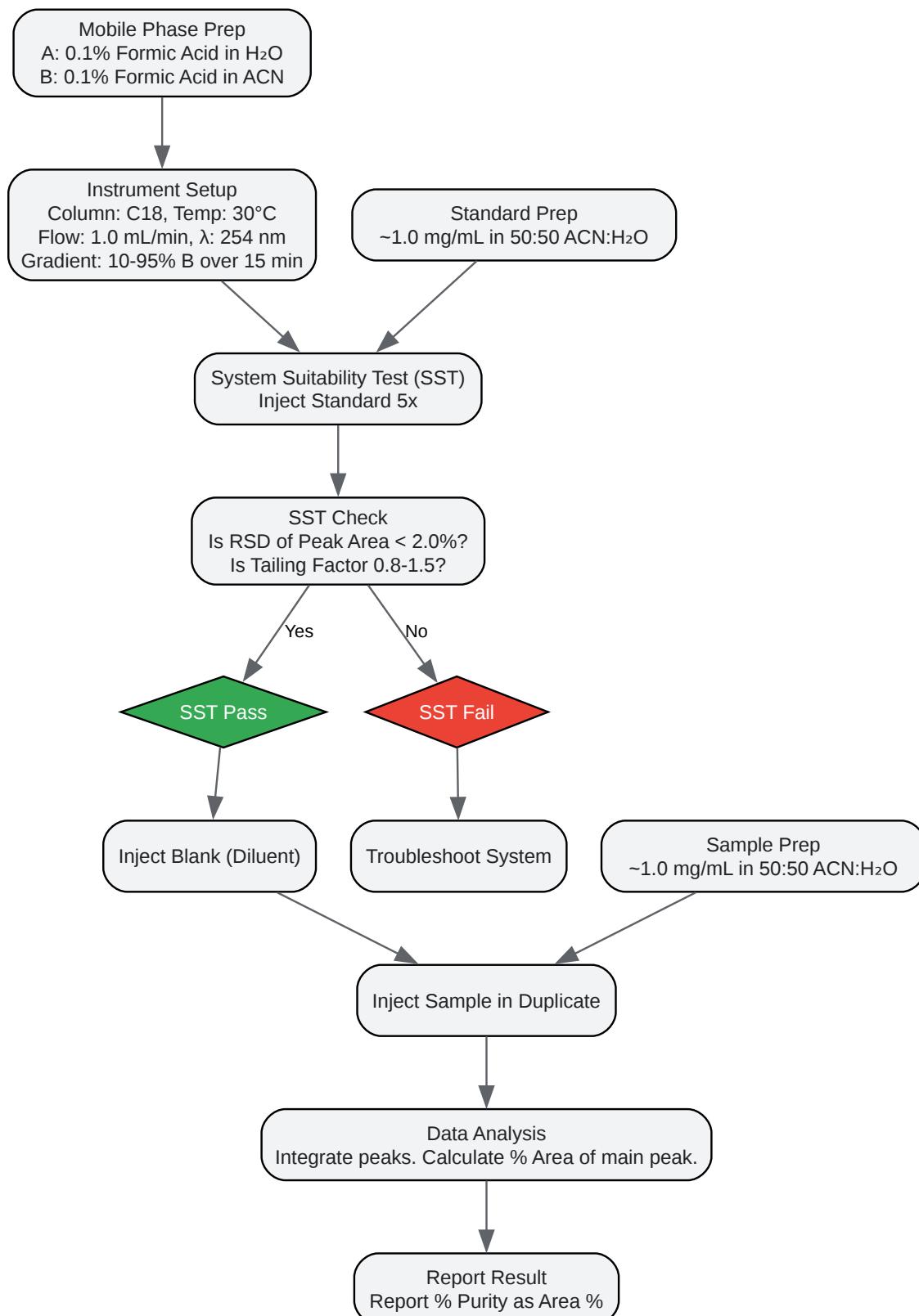
The true value of **2-(4-Cyano-3-fluorophenyl)acetic acid** lies in its application as a versatile building block for constructing biologically active molecules. The cyano and fluoro substituents are not merely passive functional groups; they are key modulators of a molecule's properties.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the synthesis of diverse therapeutic scaffolds.

- **Rationale for Use:** The cyano group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The fluorine atom enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability. This strategic functionalization makes the scaffold ideal for designing molecules that interact with specific biological targets. It serves as a vital building block for creating libraries of compounds for drug discovery screening.[4]

Experimental Protocols


The following protocols are provided as self-validating systems, incorporating system suitability and quality control steps to ensure data integrity.

Protocol: Determination of Melting Range (USP <741> Method)

- **Principle:** The melting range is a key indicator of purity. This protocol uses a calibrated digital melting point apparatus.
- **Instrumentation:** Digital melting point apparatus (e.g., Mettler Toledo MP70).
- **Procedure:**
 - **Calibration Check:** Before analysis, verify the apparatus's temperature accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample. The measured values must be within the certified range of the standards.
 - **Sample Preparation:** Ensure the sample is thoroughly dried and finely powdered. Pack the sample into a capillary tube to a height of 2-4 mm.
 - **Measurement:** Place the capillary tube in the apparatus. Set the starting temperature to 10°C below the expected melting point and a heating ramp rate of 1°C/minute.
 - **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. A narrow range (< 2°C) is indicative of high purity.

Protocol: Purity Determination by Reversed-Phase HPLC

- Principle: This method separates the target compound from impurities based on polarity. Purity is determined by the relative area of the main peak.
- Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Workflow:

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for HPLC purity analysis.

- Acceptance Criteria (System Suitability): The relative standard deviation (RSD) of the peak area from five replicate injections of the standard must be $\leq 2.0\%$. The tailing factor for the main peak should be between 0.8 and 1.5. If criteria are not met, the system must be investigated and rectified before proceeding.

Conclusion

2-(4-Cyano-3-fluorophenyl)acetic acid is a strategically important chemical entity whose value is derived from the unique combination of its functional groups. Its well-defined physicochemical properties and versatile reactivity make it an indispensable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. The robust analytical methods and synthetic strategies outlined in this guide provide a solid foundation for its effective use in research and development, empowering scientists to construct the complex molecules needed to address modern therapeutic challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-氰基-3-氟苯基)乙酸_密度_沸点_分子量_CAS号【1097871-99-2】_化源网 [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2667473#physicochemical-properties-of-2-4-cyano-3-fluorophenyl-acetic-acid\]](https://www.benchchem.com/product/b2667473#physicochemical-properties-of-2-4-cyano-3-fluorophenyl-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com